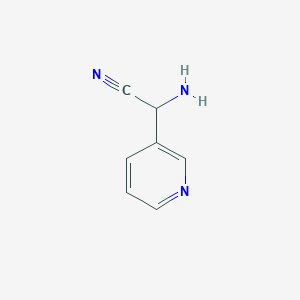

2-Amino-2-(pyridin-3-yl)acetonitrile

概要

説明

2-Amino-2-(pyridin-3-yl)acetonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions:

Cyanoacetylation of Amines: One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.

Industrial Production Methods: Industrial production methods for amino(pyridin-3-yl)acetonitrile typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Amino-2-(pyridin-3-yl)acetonitrile can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

Condensation Reactions: The compound can participate in condensation reactions with various reagents to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Reagents: Such as aromatic amines, which can react with amino(pyridin-3-yl)acetonitrile under basic conditions.

Condensation Reagents: Such as carbonyl compounds, which can react with the amino group to form imines or other condensation products.

Major Products:

科学的研究の応用

Medicinal Chemistry

Muscarinic Agonists : One of the prominent applications of 2-Amino-2-(pyridin-3-yl)acetonitrile is as an intermediate in the synthesis of FP-TZTP, an M2 selective muscarinic agonist. This compound has potential implications in non-invasive studies of Alzheimer’s disease using positron emission tomography (PET) . The activation of the M2 muscarinic receptor by this compound can lead to decreased heart rate and increased digestive secretions, demonstrating its relevance in neuropharmacology .

Antimicrobial Activity : Studies have shown that derivatives of pyridine, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .

Cancer Research : Research into aminopyridine derivatives has indicated that modifications can enhance anticancer properties by inducing apoptosis and arresting the cell cycle in cancer cell lines. This suggests that this compound could play a role in developing novel anticancer therapies .

Organic Synthesis

Intermediate in Synthesis : The compound serves as a crucial intermediate in synthesizing various biologically active compounds. Its unique structure allows for the development of selective muscarinic agonists and other therapeutic agents .

Enzymatic Synthesis Methods : Recent advancements include methods for the enzymatic on-line synthesis of derivatives using lipase catalysis, which enhances efficiency and reduces costs in synthetic processes . Such methodologies highlight the compound's versatility and importance in organic chemistry.

Antimicrobial Efficacy

In one study, pyridine derivatives were tested for antimicrobial activity, revealing that compounds similar to this compound exhibited potent effects against various bacterial strains. This underscores its potential utility in developing new antibiotics.

Cancer Cell Proliferation

Another significant study focused on aminopyridine derivatives' effects on cancer cell lines. Modifications to these compounds led to enhanced anticancer activities, suggesting that this compound could be further explored for its therapeutic potential against cancers .

作用機序

The mechanism of action of amino(pyridin-3-yl)acetonitrile primarily involves its role as an intermediate in the synthesis of biologically active compounds. These compounds can interact with specific molecular targets, such as muscarinic receptors, to exert their effects. The pathways involved often include binding to receptors and modulating their activity, which can lead to therapeutic effects in conditions like Alzheimer’s disease .

類似化合物との比較

2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound is structurally related and is used in the synthesis of bitopic ligands of muscarinic acetylcholine receptors.

Pyridoxine-Derived Dimethylpyridinols: These compounds are derived from pyridoxine and have applications in medicinal chemistry.

Uniqueness: 2-Amino-2-(pyridin-3-yl)acetonitrile is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of selective muscarinic agonists. This property makes it particularly valuable in the development of diagnostic and therapeutic agents for neurological conditions .

生物活性

2-Amino-2-(pyridin-3-yl)acetonitrile (CAS Number: 131988-63-1) is a versatile compound in medicinal chemistry, known for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical development.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8N_2. It features an amino group and a pyridine ring, which contribute to its reactivity and biological interactions. The compound can exist in different forms, including its hydrochloride variant, which enhances solubility in aqueous environments .

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Condensation Reaction : One common method involves the condensation of 3-cyanopyridine with an amine precursor, followed by hydrolysis.

- Cyanomethylation : The acetonitrile moiety can undergo cyanomethylation reactions, acting as a nucleophile in the presence of strong bases or catalysts.

These methods highlight the compound's accessibility for further modifications in drug discovery.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine alkaloids demonstrate effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Pathogen | MIC Value (mg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Significant growth inhibition |

Anticancer Potential

The structural characteristics of this compound allow it to interact with biological targets implicated in cancer. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation, similar to other compounds that target cyclin-dependent kinases (CDKs) .

A notable case study highlighted the anticancer effects of pyridine derivatives where modifications led to enhanced potency against various cancer cell lines. For example, compounds derived from this scaffold demonstrated promising results in inhibiting cell proliferation in vitro .

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets. The compound's structural similarity to known pharmacophores enables it to be evaluated for potential inhibitory activity against enzymes linked to cancer and infectious diseases.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of pyridine derivatives, compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation : Another study investigated the effects of aminopyridine derivatives on cancer cell lines, revealing that certain modifications could enhance their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

特性

IUPAC Name |

2-amino-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCPBVKKDRXBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569696 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131988-63-1 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。